3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine
Overview
Description
3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a dichlorophenyl group attached to a pyrazole ring
Mechanism of Action
Target of Action
The primary target of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine is the CYP51 receptor . This receptor plays a crucial role in the life cycle of Trypanosoma cruzi, a parasite responsible for causing Chagas disease .
Mode of Action
This compound interacts with its target by forming a stable complex with the CYP51 receptor . This interaction involves hydrogen bonds that show a high degree of occupation .
Biochemical Pathways
The compound affects the biochemical pathways of T. cruzi by inhibiting the proteins of its evolutionary cycle: Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . The compound forms hydrophobic interactions and hydrogen bonds with these proteins .
Pharmacokinetics
The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . This suggests that the compound has a good bioavailability profile.
Result of Action
The compound’s action results in the inhibition of parasite proliferation . In vitro tests showed that the compound was effective against Trypomastigotes, with an LC50 in the order of 178.9±23.9, similar to the standard drug BZN .
Action Environment
The action of this compound can be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole derivatives with additional functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.
Comparison with Similar Compounds
3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
2,4-Dichlorophenylhydrazine: A precursor in the synthesis of the compound, with similar chemical properties but different applications.
2,4-Dichlorophenylpyrazole: A structurally related compound with different functional groups and potentially different biological activities.
2,4-Dichlorophenylamine: Another related compound with a simpler structure and different chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHXVQWCAGNATP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269713 | |
Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502132-96-9 | |
Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502132-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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